molecular formula C15H19N3O4 B2377032 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide CAS No. 1173246-98-4

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide

Cat. No. B2377032
CAS RN: 1173246-98-4
M. Wt: 305.334
InChI Key: SZMOLKOIPHKTNY-UHFFFAOYSA-N
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Description

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrazole carboxamides and has been shown to have promising effects in the treatment of various diseases.

Scientific Research Applications

Synthesis and Structural Analysis

Scientific research has explored the synthesis, crystal structure, and molecular properties of compounds closely related to 1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carboxamide. Studies have detailed the synthetic routes and structural characteristics of carboxamide derivatives, highlighting their significance in medicinal chemistry and pharmaceutical research. For example, the synthesis of novel pyrazole derivatives as potential anti-inflammatory agents with minimal ulcerogenic activity illustrates the importance of structural analysis in developing safer therapeutic agents (El‐Hawash & El-Mallah, 1998).

Anticancer Activity

The cytotoxic activities of carboxamide derivatives against various cancer cell lines have been a focus of research. Investigations into compounds such as 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide and benzo[b][1,8]naphthyridine-3-carboxamide derivatives have shown potential anticancer properties, underscoring the therapeutic potential of pyrazole-carboxamide compounds in oncology (Guleli et al., 2019).

Antiinflammatory and Antiallergic Activities

Research has also delved into the anti-inflammatory and antiallergic potentials of pyrazole derivatives. For instance, studies on novel pyrazole derivatives evaluated for their antidepressant and anticonvulsant activities, and their synthesis as potential anti-inflammatory agents, reveal the broad therapeutic applications of these compounds in managing inflammation and allergic reactions (Abdel‐Aziz, Abuo-Rahma, & Hassan, 2009).

Molecular Interactions and Mechanisms

Understanding the molecular interactions and mechanisms of action is crucial for drug development. Studies on the polarographic behavior of arylazo pyrazoles and the annular tautomerism of NH-pyrazoles contribute to a deeper understanding of the chemical behavior and potential pharmacological interactions of pyrazole derivatives, paving the way for the development of compounds with optimized efficacy and safety profiles (Ravindranath, Ramadas, & Brahmaji Rao, 1983).

properties

IUPAC Name

1,3-dimethyl-N-(3,4,5-trimethoxyphenyl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9-11(8-18(2)17-9)15(19)16-10-6-12(20-3)14(22-5)13(7-10)21-4/h6-8H,1-5H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMOLKOIPHKTNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)NC2=CC(=C(C(=C2)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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